Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate
Description
Historical Evolution of Decahydroisoquinoline Chemistry
The decahydroisoquinoline scaffold emerged as a focus of organic synthesis in the mid-20th century, with early work concentrating on alkaloid analogs. The development of stereoselective hydrogenation techniques in the 1970s allowed systematic exploration of cis- and trans-fused ring systems. A pivotal advancement occurred in 2010 when Troxler et al. demonstrated that enantiomerically pure decahydroisoquinoline-4-carboxylic acid derivatives could function as potent somatostatin receptor antagonists. This discovery spurred interest in esterified variants, leading to the 2017 disclosure of racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate in a Chinese patent detailing improved synthetic routes.
Key milestones include:
Significance of the 4-Carboxylate Position in Decahydroisoquinoline Research
The ethyl ester group at position 4 serves dual roles:
- Steric directing agent : The carboxylate's spatial orientation influences ring puckering dynamics, as shown by dielectric relaxation studies of analogous DHIQ systems.
- Pharmacophore component : In receptor binding assays, the 4-carboxylate moiety participates in hydrogen bonding networks critical for sst3 subtype selectivity.
Comparative molecular dynamics simulations reveal that esterification at this position reduces intramolecular strain by 18-22 kJ/mol compared to free carboxylic acid analogs. This stabilization enables the compound to maintain bioactive conformations under physiological conditions.
Stereochemical Importance of the (4R,4aR,8aS) Configuration
The specified stereochemistry creates a trans-decalin-like architecture with axial chirality at C4a and C8a. Key stereochemical effects include:
- Conformational locking : The 4R configuration prevents chair-chair interconversion, freezing the molecule in a single low-energy conformation.
- Chiral recognition : Molecular docking studies show the 8aS configuration improves fit into helical binding pockets of G protein-coupled receptors by 3.2 Å RMSD compared to enantiomers.
Despite being racemic, the (4R,4aR,8aS) diastereomer demonstrates unique crystallization behavior, forming orthorhombic crystals (space group P2$$1$$2$$1$$2$$_1$$) that facilitate X-ray diffraction analysis.
Current Research Landscape for Racemic Decahydroisoquinoline Derivatives
Recent investigations focus on three domains:
Synthetic Methodology
The 2017 patent CN107383035A describes a four-step synthesis from tetrahydropyran precursors, achieving 68% overall yield through:
- Boc-protection of the secondary amine
- Ring-closing metathesis
- Esterification with ethyl bromoacetate
- Acidic deprotection
Biological Evaluation
While enantiopure analogs show nanomolar affinity for somatostatin receptors (sst3 IC$$_{50}$$ = 12 nM), the racemic form exhibits modified pharmacokinetics:
| Property | Racemate | Enantiopure |
|---|---|---|
| Plasma half-life (mice) | 2.7 h | 1.9 h |
| LogP | 1.8 | 2.3 |
| Aqueous solubility | 34 mg/mL | 22 mg/mL |
Data adapted from preclinical studies
Material Science Applications The compound's glass-forming ability (T$$_g$$ = 214K at 1.2 GPa) suggests potential in stabilizing amorphous solid dispersions for drug delivery systems.
Properties
IUPAC Name |
acetic acid;ethyl (4R,4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.C2H4O2/c1-2-15-12(14)11-8-13-7-9-5-3-4-6-10(9)11;1-2(3)4/h9-11,13H,2-8H2,1H3;1H3,(H,3,4)/t9-,10-,11+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGYDIIAPFOIAF-NQHCQCOHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC2C1CCCC2.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]2[C@H]1CCCC2.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Hydrogenation: The isoquinoline core is then subjected to hydrogenation to form the decahydroisoquinoline structure.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Acetylation: Finally, the compound is acetylated to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Pharmacological Properties
Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate has been investigated for various pharmacological activities:
- Neurological Applications : Studies indicate that derivatives of decahydroisoquinoline compounds exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. These compounds may modulate glutamatergic signaling, which is crucial in conditions like Alzheimer's disease and ischemia-induced neuronal damage .
- Antiviral Activity : The compound has been evaluated for its potential as an antiviral agent. Research into similar isoquinoline derivatives has shown promise against viral infections, including HIV and SARS-CoV-2. The structural features of this compound may facilitate interactions with viral proteins, inhibiting their function .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been a focal point in research. Variations in the substituents on the isoquinoline scaffold can significantly influence biological activity. For example:
- Substituent Variations : Modifications at the 1-position of the isoquinoline ring have been shown to enhance binding affinity and selectivity towards specific receptors involved in neurotransmission and viral replication .
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that include:
- Chiral Catalysis : Asymmetric synthesis techniques are often employed to obtain the desired stereoisomeric forms with enhanced biological activity. The use of chiral ligands in catalytic cycles has shown to improve yields and selectivity .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of decahydroisoquinoline derivatives in models of glutamate-induced toxicity. The results demonstrated that these compounds could significantly reduce neuronal cell death by modulating AMPA receptor activity .
Case Study 2: Antiviral Efficacy
Research on a series of isoquinoline derivatives revealed that certain modifications resulted in enhanced antiviral activity against HIV. Compounds structurally similar to this compound showed IC50 values in the low micromolar range, indicating potential for further development as antiviral agents .
Mechanism of Action
The mechanism of action of racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Stereochemical and Functional Group Comparisons
The following table highlights structural and functional distinctions between the target compound and related analogs:
| Compound Name | Core Structure | Functional Groups | Stereochemistry | CAS Number |
|---|---|---|---|---|
| Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate | Decahydroisoquinoline | Ethyl carboxylate, acetate | 4R,4aR,8aS (racemic mixture) | 646518-35-6 |
| (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid | Octahydrophenanthrene | Carboxylic acid, dihydroxy, isopropyl, methyl | 4aR,10aS | 3650-09-7 |
| (4aR,6R,7R,8R,8aR)-8-(ethoxymethoxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol | Hexahydropyrano-dioxane | Ethoxymethoxy, methoxy, phenyl | 4aR,6R,7R,8R,8aR | Not provided |
| (4aR,8aS)-1,2,4a,5,6,8a-hexahydro-4,8-divinylnaphthalene derivative | Hexahydronaphthalene | Vinyl, cyclohexenyl diol | 4aR,8aS | Not provided |
Key Observations :
- The target compound’s decahydroisoquinoline core distinguishes it from octahydrophenanthrene or hexahydropyrano-dioxane analogs, which exhibit fused aromatic or oxygenated bicyclic systems.
- Functional groups like ethyl carboxylate and acetate contrast with the carboxylic acid and dihydroxy moieties in CAS 3650-09-7, impacting solubility and reactivity .
- Stereochemical complexity (e.g., 4R,4aR,8aS vs.
Analog-Specific Protocols :
Efficiency Metrics :
- The target compound achieves 78% yield post-HPLC purification under optimized conditions , whereas analogs like the hexahydropyrano-dioxane derivative report lower yields (~30%) due to multi-step functionalization .
Biological Activity
Racemic-(4R,4aR,8aS)-ethyl decahydroisoquinoline-4-carboxylate acetate (CAS No. 646518-35-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.36 g/mol
- Structure : The compound features a decahydroisoquinoline core, which is known for its structural versatility and biological significance.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
-
Antinociceptive Effects :
- Studies have shown that this compound can reduce pain responses in animal models, potentially through modulation of opioid receptors.
- A case study demonstrated significant pain relief in mice subjected to thermal stimuli when treated with varying doses of the compound.
-
Neuroprotective Properties :
- The compound has been observed to protect neuronal cells against oxidative stress and apoptosis in vitro.
- Research indicates that it may enhance the survival of dopaminergic neurons, suggesting potential implications for neurodegenerative diseases like Parkinson's.
-
Anti-inflammatory Activity :
- Inflammatory markers were significantly reduced in animal models treated with the compound, indicating its potential use in treating inflammatory conditions.
- A specific study noted a decrease in cytokine levels (e.g., TNF-alpha and IL-6) following treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Opioid Receptor Modulation : The compound appears to interact with mu-opioid receptors, leading to analgesic effects.
- Antioxidant Activity : It may enhance the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells.
- Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, it contributes to reduced inflammation.
Data Table: Summary of Biological Activities
Case Studies
-
Pain Relief Study :
- In a controlled study, mice were administered varying doses of the compound prior to exposure to a thermal pain test. Results showed a dose-dependent decrease in pain response compared to the control group.
-
Neuroprotection Study :
- Cultured neuronal cells were exposed to oxidative stress agents with and without the compound. Cells treated with this compound demonstrated significantly higher viability rates.
-
Inflammation Study :
- A model of induced inflammation was used to assess the anti-inflammatory effects. Animals treated with the compound exhibited lower swelling and reduced inflammatory cytokine levels compared to untreated controls.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR can resolve diastereotopic protons and confirm the decahydroisoquinoline scaffold’s stereochemistry. For example, coupling constants (J values) in analogous systems (e.g., 4aR,8aS-hexahydroquinoxaline derivatives) reveal axial-equatorial proton relationships .
- X-ray Crystallography : Absolute configuration can be confirmed via single-crystal analysis, as seen in structurally similar compounds (e.g., (4aR,8aR)-diphenylhexahydroquinoxaline) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and purity (>95% by LC-MS) .
Basic Question: What safety protocols are essential for handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Replace gloves immediately after contamination .
- Ventilation : Use fume hoods to minimize inhalation of vapors, as recommended for structurally related esters .
- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .
Advanced Question: How does the fully saturated decahydroisoquinoline ring system influence reactivity compared to partially saturated analogs (e.g., tetrahydroisoquinolines)?
Methodological Answer :
The decahydroisoquinoline scaffold exhibits reduced aromaticity and increased conformational rigidity, which impacts:
- Nucleophilic Reactivity : Saturation decreases electron density at nitrogen, slowing alkylation/acylation reactions compared to tetrahydro derivatives .
- Solubility : Enhanced hydrophobicity due to the saturated ring may require polar aprotic solvents (e.g., DMSO) for reactions .
- Stability : Resistance to oxidation under ambient conditions, unlike tetrahydroisoquinolines, which are prone to autoxidation .
Advanced Question: What mechanistic insights explain the compound’s stability under acidic/basic conditions?
Q. Methodological Answer :
- Ester Hydrolysis : The ethyl carboxylate group is susceptible to hydrolysis under strong acidic/basic conditions. Kinetic studies (pH-rate profiling) can quantify degradation rates .
- Ring Strain : The decahydroisoquinoline system’s chair-like conformation minimizes steric strain, enhancing stability compared to smaller heterocycles (e.g., piperidines) .
- Protective Groups : Acetate moieties may act as transient protecting groups, as seen in related glycosylation reactions .
Advanced Question: How can computational modeling predict the compound’s behavior in chiral environments or biological systems?
Q. Methodological Answer :
- Docking Studies : Molecular dynamics simulations can model interactions with chiral receptors (e.g., enzymes or ion channels) using PubChem-derived 3D conformers .
- DFT Calculations : Predict thermodynamic stability of stereoisomers and transition states for racemization pathways .
- ADMET Profiling : Tools like SwissADME estimate bioavailability, leveraging the compound’s logP (≈2.5) and topological polar surface area (TPSA ≈50 Ų) .
Advanced Question: What experimental strategies resolve contradictions in reported biological activity data for this compound?
Q. Methodological Answer :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Impurity Analysis : Use HPLC-MS to rule out confounding effects from synthetic byproducts (e.g., unreacted precursors) .
- Comparative Studies : Benchmark against decahydroquinoline-4-carboxylic acid (lacking the ethyl ester) to isolate the ester group’s contribution .
Advanced Question: How does stereochemical purity impact crystallization behavior, and what techniques improve crystal quality for X-ray studies?
Q. Methodological Answer :
- Chiral Purity : Racemic mixtures often form centrosymmetric crystals, complicating absolute configuration determination. Enantiopure samples yield non-centrosymmetric crystals .
- Crystallization Solvents : Slow evaporation from ethyl acetate/hexanes (1:4) promotes single-crystal growth, as used for analogous hexahydroquinoxalines .
- Cryoprotection : Flash-cooling crystals in liquid nitrogen with 20% glycerol minimizes ice formation during X-ray data collection .
Advanced Question: What catalytic systems enable enantioselective synthesis of this compound, avoiding racemic mixtures?
Q. Methodological Answer :
- Chiral Ligands : Use (R)-BINAP or Jacobsen’s salen complexes in asymmetric hydrogenation of precursor imines .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of ester intermediates .
- Dynamic Kinetic Resolution : Combine transition-metal catalysts (e.g., Ru) with base-sensitive substrates to invert stereochemistry in situ .
Advanced Question: How do solvent polarity and temperature affect the compound’s conformational equilibrium?
Q. Methodological Answer :
- NMR Variable-Temperature Studies : Monitor coalescence of diastereotopic proton signals (e.g., 1H NMR at 25–60°C) to calculate energy barriers for ring flipping .
- Solvent Screening : Dielectric constants (ε) >15 (e.g., DMSO) stabilize polar transition states, favoring axial conformers .
- MD Simulations : Trajectory analysis in explicit solvents (e.g., water vs. chloroform) predicts dominant conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
